molecular formula C20H28N2O5 B15258156 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid

Cat. No.: B15258156
M. Wt: 376.4 g/mol
InChI Key: VQITYBUWJQXEON-BXXOZEPKSA-N
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Description

This compound (CAS: 2059923-84-9) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a stereospecific (2R,6S)-2,6-dimethylmorpholin-4-yl substituent at position 5, and a carboxylic acid at position 3. Its molecular formula is C₂₀H₂₈N₂O₅, with a molecular weight of 376.45 g/mol .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H28N2O5/c1-14-9-21(10-15(2)27-14)18-8-17(19(23)24)11-22(12-18)20(25)26-13-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,23,24)/t14-,15+,17?,18?

InChI Key

VQITYBUWJQXEON-BXXOZEPKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1CN(CC(O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the morpholine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • CAS : 652971-20-5
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Features: Protecting Group: tert-Butoxycarbonyl (Boc), which is acid-labile (unlike Cbz, which requires hydrogenolysis). Substituent: Phenyl group at position 4 (vs. dimethylmorpholinyl in the main compound). Stereochemistry: (3S,4R) configuration.
  • Boc deprotection under mild acidic conditions makes it preferable for orthogonal protection strategies .
Compound B : 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic Acid
  • CAS : 1303974-60-8
  • Molecular Formula: C₁₄H₁₆FNO₄ (inferred)
  • Molecular Weight : ~281.29 g/mol
  • Key Features :
    • Substituent: Fluorine at position 3 (vs. dimethylmorpholinyl at position 5 in the main compound).
    • Functional Groups: Retains the Cbz group and carboxylic acid.
  • The absence of a morpholine ring reduces steric bulk, possibly altering target binding .

Structural and Functional Group Analysis

Parameter Main Compound Compound A Compound B
Protecting Group Cbz (base-sensitive) Boc (acid-sensitive) Cbz (base-sensitive)
Piperidine Substituent (2R,6S)-dimethylmorpholinyl Phenyl Fluorine
Molecular Weight 376.45 g/mol 305.37 g/mol ~281.29 g/mol
Key Functional Groups Carboxylic acid, morpholine Carboxylic acid, phenyl Carboxylic acid, fluorine
Stereochemistry (2R,6S) in morpholine (3S,4R) in piperidine Not specified

Physicochemical and Pharmacological Implications

Solubility :

  • The main compound’s morpholine ring (polar oxygen atoms) enhances water solubility compared to Compound A’s phenyl group. Compound B’s fluorine may slightly increase polarity but lacks the morpholine’s hydrogen-bonding capacity.

Stability: Cbz (main compound and Compound B) is stable under acidic conditions but susceptible to hydrogenolysis. Boc (Compound A) is stable to bases but cleaved by acids.

Bioactivity :

  • The dimethylmorpholinyl group in the main compound could modulate kinase inhibition or receptor binding due to its rigid, polar structure. Compound A’s phenyl group may favor hydrophobic interactions, while Compound B’s fluorine improves metabolic resistance.

Biological Activity

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a benzyloxycarbonyl group, and a morpholine moiety. Its molecular formula is C17H24N2O4, with a molecular weight of approximately 320.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has demonstrated various biological activities:

  • Antagonistic Activity : Studies indicate that compounds related to this structure can act as antagonists at chemokine receptors, particularly CCR3. This receptor is implicated in allergic responses and asthma, making it a target for therapeutic intervention .
  • Inhibition of Cellular Functions : The compound has shown the ability to inhibit eotaxin-induced calcium mobilization in human eosinophils, which is crucial for understanding its role in inflammatory responses .

Structure-Activity Relationship (SAR)

Research into the SAR of benzylpiperidines has revealed that modifications to the piperidine and morpholine rings can significantly influence biological activity. For example:

  • Substituents on the piperidine ring : Alterations can enhance binding affinity and selectivity toward specific receptors.
  • Morpholine modifications : Variations in the morpholine structure can affect the compound's pharmacokinetics and bioavailability.

Study 1: CCR3 Antagonism

A study published in 2002 explored the SAR of N-(ureidoalkyl)-benzylpiperidines, revealing that specific structural modifications led to increased potency against CCR3. The findings suggest that similar modifications could enhance the activity of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid against this target .

Study 2: In Vivo Efficacy

In vivo studies assessing the efficacy of related compounds in animal models of asthma have shown promising results. These studies indicated that antagonists targeting CCR3 could reduce eosinophilic inflammation and airway hyperresponsiveness .

Data Table: Biological Activity Summary

Activity Target Effect Reference
CCR3 AntagonismChemokine ReceptorInhibition of calcium mobilization
Anti-inflammatoryEosinophilsReduced inflammation in asthma models
Structure ModificationSAREnhanced potency through specific changes

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